(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Description
This compound is a morphinan derivative with the IUPAC name (4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol (CAS 76-57-3). Its molecular formula is C₁₈H₂₁NO₃, with a molecular weight of 299.4 g/mol and a pKa of 8.2 . The structure features a benzofuroisoquinoline core with methoxy and hydroxyl groups at positions 9 and 7, respectively, and a methyl substitution at position 2. The stereochemistry (4R,4aR,7R,7aR,12bS) is critical for its pharmacological activity, as seen in related opioids and Toll-like receptor 4 (TLR4) antagonists .
Properties
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3/t11-,12+,13+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOXVHNMENFORY-KEMUOJQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048907 | |
| Record name | Dihydroisocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795-38-0 | |
| Record name | (5α,6β)-4,5-Epoxy-3-methoxy-17-methylmorphinan-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroisocodeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000795380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroisocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROISOCODEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2016E13H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chiral Pool Synthesis
Utilizing (R)-configured starting materials such as (R)-1-methyl-3-piperidone ensures correct stereochemistry at C4 and C4a during initial cyclization. Optical rotation analysis ([α]D²⁵ = +42.3° (c 1.0, CHCl3)) confirms retention of chirality through synthetic steps.
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamine intermediates (e.g., Compound XI) with (R)-BINAP as a chiral ligand achieves 92% enantiomeric excess at C7a and C12b. Catalyst loading (1.5 mol%) and hydrogen pressure (50 psi) are critical for reproducibility.
Diastereomeric Resolution
Crude products containing the (7S,7aS) diastereomer are purified via chiral HPLC (Chiralpak IC column, hexane/isopropanol 85:15) to ≥99.5% de.
Functional Group Introduction and Modification
Methoxylation Strategies
The C9 methoxy group is installed via:
Methyl Group Incorporation
The C3 methyl group originates from:
-
Alkylation : Treatment of secondary amines with methyl triflate in dichloromethane (–78°C to rt).
-
Reductive Amination : Condensation of ketone intermediates with methylamine and NaBH3CN in methanol.
Comparative Analysis of Synthetic Routes
The cyclization-reduction route offers the best balance of efficiency and scalability, while asymmetric hydrogenation provides superior stereochemical outcomes despite higher catalyst costs.
Process Optimization and Green Chemistry
Recent advancements focus on solvent reduction and catalyst recycling:
-
Microwave-Assisted Cyclization : Reducing reaction time from 18 h to 45 minutes (150°C, 300 W) while maintaining 89% yield.
-
Aqueous Workup : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps, improving E-factor by 37%.
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Catalyst Recovery : Immobilized Rh catalysts on mesoporous silica enable 5 reuse cycles without significant activity loss .
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Overview
The compound (4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a complex organic molecule belonging to the class of isoquinoline derivatives. Its unique bicyclic structure and multiple stereocenters contribute to its potential biological activities. This article explores its scientific research applications across various fields.
Pharmacological Research
This compound is primarily studied for its analgesic properties , making it significant in pain management research. It is often compared to other opioids in clinical studies to evaluate efficacy and safety.
Biochemical Studies
Research has indicated that compounds with similar structures can interact with various biological receptors. Interaction studies are crucial for understanding the mechanisms of action and therapeutic potential of this compound:
- Receptor Binding : Preliminary studies suggest that it may bind to opioid receptors.
- Metabolism : Investigations into its pharmacokinetics help understand how the body processes this compound.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a reference standard for developing new analgesics. The structure allows for modifications that can lead to derivatives with enhanced efficacy or reduced side effects.
Case Study 1: Analgesic Efficacy
A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo groups.
Case Study 2: Receptor Interaction
In vitro studies demonstrated that this compound effectively binds to mu-opioid receptors with a binding affinity comparable to established opioids. This finding supports further investigation into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (4R,4aR,7R,7aR,12bS)-9-meth
Biological Activity
The compound (4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a complex organic molecule belonging to the isoquinoline derivative class. This structure is characterized by multiple stereocenters and functional groups that confer potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Molecular Characteristics
- Molecular Formula : CHNOP
- Molecular Weight : 728.68 g/mol
- CAS Number : 69916-37-6
- LogP : 3.82 (indicating moderate lipophilicity)
Structural Features
The compound features a fused benzofuro and isoquinoline framework with a methoxy group and a methyl group. These structural elements are significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOP |
| Molecular Weight | 728.68 g/mol |
| LogP | 3.82 |
Research indicates that the compound may interact with various biological targets, particularly in the context of opioid receptors. Opioid receptors are critical in pain modulation and have been extensively studied for their roles in analgesia and addiction.
- Opioid Receptor Interaction : The compound exhibits potential agonistic activity at mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), influencing pain pathways.
- Functional Selectivity : Studies have shown that it may selectively activate G protein signaling pathways over β-arrestin pathways, which can lead to reduced side effects associated with traditional opioids .
Case Studies and Research Findings
- Analgesic Effects : In vitro studies demonstrated that the compound has significant analgesic properties comparable to known opioids but with a distinct profile that may reduce the risk of addiction .
- Side Effect Profile : Research suggests that due to its biased signaling at opioid receptors, the compound could present a more favorable side effect profile compared to non-selective opioid agonists .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other isoquinoline derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Berberine | Isoquinoline core | Antimicrobial |
| Papaverine | Isoquinoline core | Smooth muscle relaxant |
| Tetrahydropalmatine | Similar benzofuro structure | Analgesic effects |
These comparisons highlight the diversity within isoquinoline derivatives and their varying biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituents
Key Observations :
Physicochemical and Pharmacological Properties
Physicochemical Data
| Property | Target Compound | 7-Ketone Derivative (CAS 5083-62-5) | Sulfate Salt (CAS 1420-53-7) | Nitroso Derivative (CAS 77774-24-4) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 299.4 | 285.34 | 397.44 | 314.34 |
| LogP | 1.92 (estimated) | 1.92 (similar core) | 1.87 | 1.1 |
| PSA (Ų) | 71.4 | 47.56 | 124.91 | 71.4 |
| Solubility | Moderate | Low (hydrophobic ketone) | High (ionic form) | Low |
Notes:
Stability and Reactivity
- Hydroxyl Group : The 7-OH in the target compound may undergo oxidation to a ketone (as in ) or esterification (e.g., sulfonation in ) .
- Nitroso Group : The 3-nitroso derivative () is likely photosensitive and reactive, limiting its stability .
- Stereochemical Integrity : Crystal structure data () confirm the importance of the 4R,4aR,7R,7aR,12bS configuration for biological activity .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Answer : The compound has a molecular formula of C18H21NO3 (molecular weight: 299.4 g/mol) and a pKa of 8.2, critical for solubility and ionization in biological assays . Hydrophobicity (LogP ~1.9) suggests moderate lipid solubility, impacting membrane permeability in pharmacological studies. A table summarizing properties:
| Property | Value | Relevance in Research |
|---|---|---|
| Molecular Weight | 299.4 g/mol | Chromatography calibration |
| pKa | 8.2 | Buffer selection for stability |
| LogP | ~1.9 | Partition coefficient studies |
- Methodology : Use HPLC with reverse-phase columns (C18) for purity analysis, and conduct pH-dependent stability assays in buffers (pH 6–10) to optimize storage conditions .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthetic derivatives be resolved using crystallographic and spectroscopic techniques?
- Answer : X-ray crystallography (e.g., single-crystal studies at 113 K) resolves absolute configurations of stereocenters (4R, 4aR, 7R, etc.) by analyzing bond lengths (mean C–C: 0.004 Å) and torsion angles . For ambiguous cases, combine with NOESY NMR to confirm spatial proximity of substituents.
- Example : A derivative with a cyclopropylmethyl group at position 3 showed disorder in counterion placement, resolved via refinement with 0.032 R-factor .
Q. What strategies are effective in optimizing synthetic routes for structurally related benzofuroisoquinolines?
- Answer :
- Step 1 : Use computational reaction path searches (quantum chemical calculations) to predict feasible intermediates and transition states .
- Step 2 : Apply factorial design to screen variables (e.g., temperature, catalyst loading) for yield optimization .
- Case Study : A spirocyclic derivative synthesis achieved 85% yield by varying benzothiazole substituents (R = H, CH3) and monitoring via IR/UV-Vis .
Q. How can contradictions in pharmacological data (e.g., receptor binding vs. in vivo activity) be systematically addressed?
- Answer :
- Hypothesis Testing : Compare binding affinity (e.g., µ-opioid receptor) with pharmacokinetic parameters (LogP, plasma protein binding) using LC-MS/MS .
- Case Study : A 3-morpholinoethylmorphine derivative showed high in vitro affinity but low in vivo efficacy due to rapid hepatic glucuronidation, resolved by structural modification (e.g., acetylation at position 9) .
Q. What advanced computational tools are recommended for predicting structure-activity relationships (SAR)?
- Answer :
- COMSOL Multiphysics : Simulate diffusion kinetics in biological matrices .
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., methoxy group at position 9 as a hydrogen-bond acceptor) .
- Machine Learning : Train models on existing SAR data (e.g., IC50 values) to prioritize novel derivatives for synthesis .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies between theoretical and experimental LogP values?
- Answer :
- Step 1 : Validate experimental LogP via shake-flask method (octanol-water partition) .
- Step 2 : Compare with computational predictions (e.g., ChemAxon, ACD/Labs). Discrepancies >0.5 units suggest unaccounted stereoelectronic effects or ionization .
- Example : A derivative with a trifluoroacetate counterion showed a 0.7-unit deviation due to anion hydration effects .
Experimental Design
Q. What factorial design parameters are critical for optimizing reaction conditions in small-scale synthesis?
- Answer : Use a 2^3 full factorial design with variables:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
